molecular formula C6H7NO4S B3425855 Thiophen-3-amine oxalate CAS No. 478149-05-2

Thiophen-3-amine oxalate

Cat. No.: B3425855
CAS No.: 478149-05-2
M. Wt: 189.19 g/mol
InChI Key: XBLAYFVCUPTTOI-UHFFFAOYSA-N
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Description

Thiophen-3-amine oxalate is a chemical compound with the molecular formula C4H5NS.C2H2O4. It is an oxalate salt of thiophen-3-amine, a derivative of thiophene, which is a five-membered heterocyclic compound containing sulfur. This compound is used in various scientific research applications due to its unique chemical properties.

Scientific Research Applications

Thiophen-3-amine oxalate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex thiophene derivatives, which are important in organic electronics and materials science.

    Biology: Thiophen-3-amine derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research into this compound and its derivatives explores their potential as therapeutic agents, particularly in the development of new drugs.

    Industry: The compound is used in the production of organic semiconductors, corrosion inhibitors, and other industrial chemicals.

Safety and Hazards

Thiophen-3-amine oxalate is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is recommended to wash the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . In case of eye contact, it is recommended to wash the eyes with copious amounts of water for at least 15 minutes . If irritation persists, seek medical attention .

Preparation Methods

Synthetic Routes and Reaction Conditions

Thiophen-3-amine oxalate can be synthesized through several methods. One common approach involves the reaction of thiophen-3-amine with oxalic acid. The reaction typically occurs in an aqueous or alcoholic medium, where thiophen-3-amine is dissolved in the solvent, and oxalic acid is added gradually. The mixture is then stirred and heated to facilitate the formation of the oxalate salt. The product is usually isolated by filtration and recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. Continuous flow reactors and automated systems can be employed to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and concentration, are optimized to maximize the production efficiency.

Chemical Reactions Analysis

Types of Reactions

Thiophen-3-amine oxalate undergoes various chemical reactions, including:

    Oxidation: Thiophen-3-amine can be oxidized to form thiophene-3-carboxylic acid or other oxidized derivatives.

    Reduction: Reduction reactions can convert thiophen-3-amine to thiophene or other reduced forms.

    Substitution: Thiophen-3-amine can participate in substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out in acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used, often in anhydrous solvents.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents are used under various conditions, including the presence of catalysts or bases.

Major Products Formed

    Oxidation: Thiophene-3-carboxylic acid, thiophene-3-aldehyde.

    Reduction: Thiophene, thiophene derivatives.

    Substitution: Substituted thiophenes with various functional groups.

Mechanism of Action

The mechanism of action of thiophen-3-amine oxalate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved can include inhibition of enzyme activity, modulation of receptor function, or interference with cellular processes.

Comparison with Similar Compounds

Thiophen-3-amine oxalate can be compared with other thiophene derivatives, such as:

    Thiophene-2-amine: Similar in structure but with the amino group at a different position, leading to different chemical and biological properties.

    Thiophene-3-carboxylic acid: An oxidized derivative with different reactivity and applications.

    Thiophene-2-carboxylic acid: Another positional isomer with distinct properties.

This compound is unique due to its specific position of the amino group and its oxalate salt form, which can influence its solubility, reactivity, and overall chemical behavior.

Properties

IUPAC Name

oxalic acid;thiophen-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5NS.C2H2O4/c5-4-1-2-6-3-4;3-1(4)2(5)6/h1-3H,5H2;(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBLAYFVCUPTTOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1N.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

478149-05-2
Record name Thiophen-3-amine oxalate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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